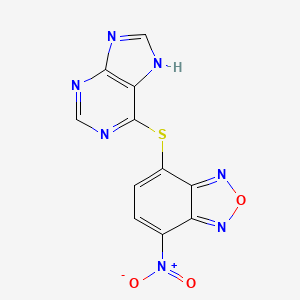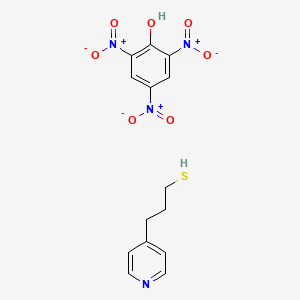
3-Pyridin-4-ylpropane-1-thiol; 2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-pyridin-4-ylpropane-1-thiol is an organic compound with the chemical formula C8H11NS. It is a colorless to light yellow liquid with a peculiar sulfide odor. This compound is soluble in most organic solvents, such as alcohols, ethers, and chloroform . It has various applications in chemical research and industrial production, including its use as a reducing agent, vulcanizing agent, and intermediate for the synthesis of other organic sulfur compounds .
Méthodes De Préparation
3-pyridin-4-ylpropane-1-thiol can be synthesized through several methods. One common method involves the reaction of pyridine with propenethiol under suitable reaction conditions . Industrial production methods often utilize gas phase synthesis over shape-selective catalysts like ZSM-5 zeolite . This method is advantageous due to its high yield and selectivity.
Analyse Des Réactions Chimiques
3-pyridin-4-ylpropane-1-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions with halides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
3-pyridin-4-ylpropane-1-thiol has a wide range of scientific research applications:
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: It is used as a corrosion inhibitor and antioxidant in metal surface treatment.
Mécanisme D'action
The mechanism of action of 3-pyridin-4-ylpropane-1-thiol involves its interaction with molecular targets and pathways. It can act as a reducing agent, donating electrons to other molecules and thereby altering their chemical properties. This compound can also interact with enzymes and proteins, affecting their activity and function . The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or industrial applications .
Comparaison Avec Des Composés Similaires
3-pyridin-4-ylpropane-1-thiol can be compared with other similar compounds, such as pyridine, pyrrole, and pyrimidine derivatives. These compounds share a common aromatic heterocyclic structure but differ in their chemical properties and applications . For example:
Pyridine: Similar in structure but lacks the thiol group, making it less reactive in certain chemical reactions.
Pyrrole: Contains a five-membered ring with nitrogen, differing in its electronic properties and reactivity.
3-pyridin-4-ylpropane-1-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and versatility in various applications.
Propriétés
Numéro CAS |
69603-57-2 |
|---|---|
Formule moléculaire |
C14H14N4O7S |
Poids moléculaire |
382.35 g/mol |
Nom IUPAC |
3-pyridin-4-ylpropane-1-thiol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H11NS.C6H3N3O7/c10-7-1-2-8-3-5-9-6-4-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-6,10H,1-2,7H2;1-2,10H |
Clé InChI |
XHRJUOXCKVPRCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1CCCS.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1,2,3,4-Tetrahydro-6-quinolinyl)sulfonyl]-decahydro quinoline](/img/structure/B14003836.png)
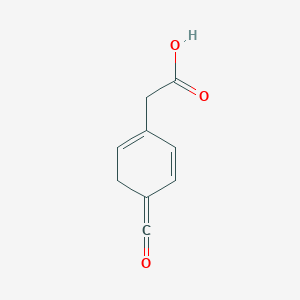
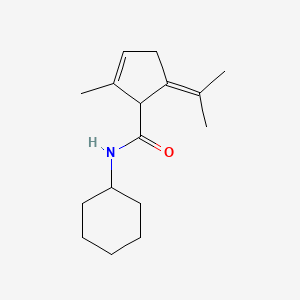
![N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B14003863.png)
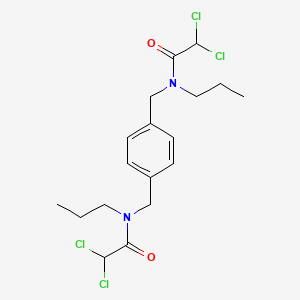
![2-[[5-(Naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14003869.png)
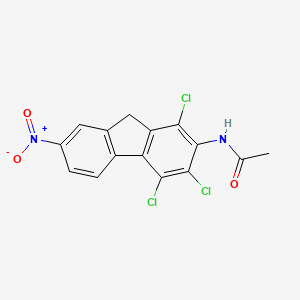
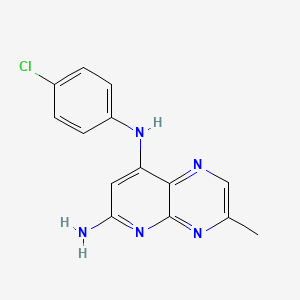
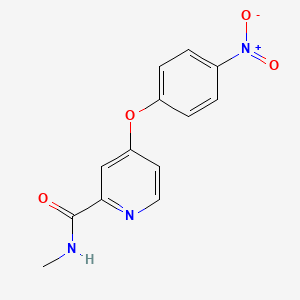
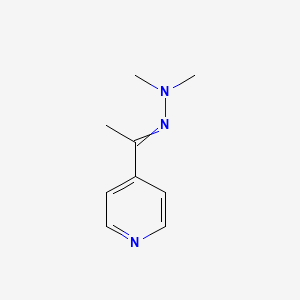
![N-[[dimethoxy(methyl)silyl]oxymethyl]aniline](/img/structure/B14003902.png)
![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
